

AZD2461: Application Notes for Cell Culture Experiments

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Product Information

AZD2461 is a potent, next-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It was developed to overcome P-glycoprotein (P-gp) mediated drug resistance observed with first-generation PARP inhibitors like olaparib.[1][2] **AZD2461** demonstrates strong inhibitory activity against PARP1 and PARP2, making it a valuable tool for studying DNA repair pathways, inducing synthetic lethality in homologous recombination-deficient (e.g., BRCA1/2 mutant) cancer cells, and investigating mechanisms of drug resistance.[3]

Table 1: Chemical and Physical Properties of AZD2461



| Property | Value | References |
|---------------------|--|------------|
| Molecular Weight | 395.43 g/mol | [4] |
| Formula | C22H22FN3O3 | |
| CAS Number | 1174043-16-3 | |
| Mechanism of Action | Potent inhibitor of PARP1 and PARP2 | |
| IC50 Values | PARP1: 5 nM, PARP2: 2 nM, PARP3: 200 nM | |
| Appearance | Crystalline solid | [5] |

Solubility and Stock Solution Preparation

Accurate and reproducible experimental results depend on the correct preparation of **AZD2461** solutions. Due to its hydrophobic nature, **AZD2461** is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Table 2: Solubility of AZD2461

| Solvent | Maximum Concentration | References |
|---------|--------------------------------|------------|
| DMSO | 79 mg/mL (199.78 mM) or 100 mM | [4] |
| Ethanol | 100 mM | |

Protocol 1: Preparation of a 10 mM AZD2461 Stock Solution in DMSO

Materials:

- AZD2461 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials



- · Calibrated precision balance and weighing paper
- Vortex mixer

Procedure:

- Pre-warm: Allow the AZD2461 powder and DMSO to come to room temperature before opening to prevent moisture absorption.
- Weigh: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 1 mg of AZD2461 powder.
 - Calculation: To prepare a 10 mM stock solution from 1 mg of AZD2461 (MW = 395.43 g/mol):
 - Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight (g/mol))
 - Volume (L) = 0.001 g / (0.010 mol/L * 395.43 g/mol) = 0.0002529 L
 - Volume (μL) = 252.9 μL
- Dissolve: Add 253 μL of sterile DMSO to the vial containing the AZD2461 powder.
- Mix: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
- Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.
- Storage: Store the stock solution at -20°C for several months or at -80°C for long-term storage.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[6] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins.[6][7]



In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. These cells rely on the HR pathway to repair DSBs. Inhibition of PARP by **AZD2461** prevents the repair of SSBs, leading to an accumulation of DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[3][6]



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Caption: Mechanism of AZD2461-induced synthetic lethality.

Experimental Protocols

Protocol 2: Preparation of Working Solutions for Cell Culture

Important: Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate.[8] An intermediate dilution step is recommended. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Materials:

- 10 mM AZD2461 stock solution in DMSO
- Sterile, complete cell culture medium (pre-warmed to 37°C)
- Sterile tubes for dilution

Procedure (Serial Dilution):

Intermediate Dilution (e.g., to 100 μM):



- In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed complete medium.
- Example: Add 5 μL of 10 mM AZD2461 stock to 495 μL of medium to get a 100 μM intermediate solution. Mix well by gentle pipetting.

Final Dilution:

- Add the required volume of the intermediate solution to your culture plates containing cells and pre-warmed medium to achieve the desired final concentration.
- \circ Example: To achieve a final concentration of 1 μ M in a well containing 1 mL of medium, add 10 μ L of the 100 μ M intermediate solution.

Protocol 3: Example Cell Viability (MTS/MTT) Assay Workflow

This protocol outlines a typical workflow for assessing the effect of **AZD2461** on the proliferation of cancer cell lines.

Materials:

- Appropriate cancer cell line (e.g., BRCA1-mutant MDA-MB-436 or SUM1315MO2)
- 96-well cell culture plates
- Complete cell culture medium
- AZD2461 working solutions
- MTS or MTT reagent
- Plate reader

Workflow:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (18-24 hours).
- Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of **AZD2461** (e.g., 0.1 nM to 10 μ M) and a vehicle control (e.g., 0.1% DMSO).

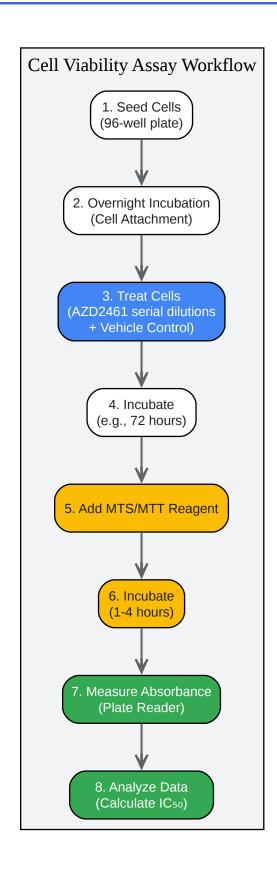






- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
- Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).





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